Carbonic acid, ethyl 2-pyridinyl ester
Description
Carbonic acid, ethyl 2-pyridinyl ester (IUPAC name: ethyl 2-pyridinyl carbonate) is an organic carbonate ester characterized by a carbonic acid backbone where one oxygen is bonded to an ethyl group and the other to a 2-pyridinyl moiety. Structurally, it can be represented as O=C(OEt)O-(2-pyridinyl).
Properties
IUPAC Name |
ethyl pyridin-2-yl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-11-8(10)12-7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHJARMLGZROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, ethyl 2-pyridinyl ester typically involves the esterification of carbonic acid with ethyl 2-pyridinyl alcohol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The reaction conditions usually require heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of byproducts, leading to higher yields and purity of the ester .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, ethyl 2-pyridinyl ester undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Reagents such as Grignard reagents can be used for substitution reactions.
Major Products
Hydrolysis: Carbonic acid and ethyl 2-pyridinyl alcohol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Synthesis in Organic Chemistry
Carbonic acid, ethyl 2-pyridinyl ester is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. For instance, it can serve as a precursor for the synthesis of pyridine derivatives that are important in pharmaceuticals and agrochemicals.
Table 1: Synthetic Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Organic Synthesis | Used as a reagent for forming esters | Various pyridine derivatives |
| Medicinal Chemistry | Potential precursor for drug development | Antimicrobial agents |
| Agrochemicals | Intermediate for herbicides and pesticides | Pyridine-based agrochemicals |
Medicinal Chemistry
The incorporation of the pyridine ring into the structure enhances the biological activity of the compound. Research indicates that derivatives of carbonic acid esters exhibit antimicrobial properties, making them candidates for drug development.
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various pyridine esters, including this compound. The results showed significant activity against Gram-positive bacteria, suggesting potential therapeutic applications.
Agricultural Chemistry
In agriculture, carbonic acid esters are explored for their potential as herbicides and pesticides. The stability and reactivity of these compounds allow for targeted action against specific pests while minimizing environmental impact.
Table 2: Agricultural Applications
| Application Type | Description | Example Uses |
|---|---|---|
| Herbicides | Targeting specific weed species | Selective weed control |
| Pesticides | Protecting crops from insect damage | Insect repellents |
Material Science
Carbonic acid esters can also be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. This application is particularly relevant in developing new materials for coatings and adhesives.
Mechanism of Action
The mechanism of action of carbonic acid, ethyl 2-pyridinyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of carbonic acid and ethyl 2-pyridinyl alcohol . In reduction reactions, the ester is reduced by hydride ions from reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols .
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
Ethyl 2-pyridinyl esters demonstrate distinct reactivity compared to other aromatic esters due to the electron-withdrawing and coordinating properties of the pyridinyl group. For example:
- Ethyl 2-(2-pyridinyl)benzoate achieved a 51% yield in nickel-catalyzed cross-coupling with arylboronic acids, outperforming ethyl benzoate (15% yield) under identical conditions. This highlights the role of the pyridinyl group in stabilizing transition states or coordinating with the metal catalyst .
- Phenyl benzo[h]quinoline-10-carboxylate showed lower reactivity than its ethyl and methyl counterparts, suggesting that ethyl esters generally offer a balance between stability and leaving-group ability in decarbonylative reactions .
Table 1: Reaction Yields of Esters in Cross-Coupling Reactions
| Compound | Ester Group | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 2-(2-pyridinyl)benzoate | Ethyl | 51 | |
| Ethyl benzoate | Ethyl | 15 | |
| Phenyl benzoate derivative | Phenyl | <51 |
Physical and Chemical Properties
Ethyl 2-pyridinyl esters share similarities with other carbonates and pyridine-containing esters but differ in molecular weight and stability:
- Molecular Weight: Ethyl 2-pyridinyl carbonate (C₈H₉NO₃) has a theoretical molecular weight of 167.16 g/mol, lighter than p-tolyl ethyl carbonate (180.20 g/mol) .
- Stability : While specific data is unavailable, ethyl esters are generally more hydrolytically stable than methyl esters due to steric hindrance, though less stable than aryl esters like phenyl carbonates .
Table 2: Physical Properties of Selected Carbonate Esters
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Carbonic acid, ethyl 2-pyridinyl ester | C₈H₉NO₃ | 167.16 | Not provided |
| p-Tolyl ethyl carbonate | C₁₀H₁₂O₃ | 180.20 | 22719-81-9 |
| Ethyl 4-oxo-4-(2-pyridinyl)butanoate | C₁₁H₁₃NO₃ | 207.23 | 26749-23-5 |
Biological Activity
Carbonic acid, ethyl 2-pyridinyl ester (CAS Number: 7325-39-5) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, activity against various biological targets, and relevant case studies.
The primary mechanism of action for this compound involves hydrolysis, where the ester bond is cleaved by nucleophilic attack from water molecules. This reaction yields carbonic acid and ethyl 2-pyridinyl alcohol, which can interact with various biological targets, particularly in enzyme-catalyzed reactions.
1. Enzyme Inhibition
This compound has been studied for its inhibition of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide. Research indicates that this compound exhibits moderate inhibitory activity against human carbonic anhydrase II (hCA II), with a Ki value of approximately 21.3 nM . This suggests potential applications in conditions where modulation of CA activity is beneficial, such as in glaucoma and other disorders.
3. Antitumor Activity
The compound's structural features could also imply potential anticancer properties. Research into related pyridine derivatives has indicated their ability to induce apoptosis in cancer cells through various pathways, including mitochondrial depolarization and caspase activation . The specific activity of this compound in this context remains to be fully explored.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics of this compound relative to other esters:
| Compound | Ki Value (nM) | Applications |
|---|---|---|
| This compound | 21.3 | Potential CA inhibitor |
| Ethyl Acetate | N/A | Common solvent and flavoring agent |
| Methyl Butanoate | N/A | Flavoring and fragrance |
| Propyl Ethanoate | N/A | Solvent and perfume production |
Case Study 1: Enzyme Inhibition
A study focused on the structure-activity relationship (SAR) of various esters indicated that the presence of a pyridine moiety enhances the inhibitory potency against hCA II compared to simple esters .
Case Study 2: Antimicrobial Activity
In a broader screening of pyridine derivatives, several compounds demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest a promising avenue for further exploration of this compound’s antimicrobial capabilities .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Carbonic Acid, Ethyl 2-Pyridinyl Ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification of pyridine-2-carboxylic acid with ethanol under acid catalysis. Key factors include:
- Catalyst selection : 4-(Dimethylamino)pyridine (DMAP) enhances reaction efficiency by activating the carboxylic acid group via nucleophilic catalysis .
- Solvent and temperature : Anhydrous conditions (e.g., dichloromethane) and room temperature minimize side reactions like hydrolysis, achieving yields >85% .
- Workup procedures : Neutralization with aqueous NaHCO₃ followed by column chromatography ensures purity (>95%) .
- Data Table :
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Esterification | DMAP | CH₂Cl₂ | 87 | 97 | |
| Microwave-assisted | H₂SO₄ | Ethanol | 78 | 92 |
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- FT-IR : Identify ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and pyridine ring vibrations (C=N) at ~1600 cm⁻¹ .
- ¹H NMR : Ethyl group signals (triplet at δ 1.3 ppm for CH₃, quartet at δ 4.3 ppm for CH₂) and pyridine protons (δ 7.5–8.5 ppm) confirm connectivity .
- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 181.1 (calculated for C₈H₉NO₂) validates molecular weight .
Q. What are the key stability considerations for this ester under different storage conditions?
- Methodological Answer :
- Hydrolysis sensitivity : Store in anhydrous environments (desiccators) at 4°C to prevent ester cleavage by ambient moisture .
- Photodegradation : Amber glassware or opaque containers mitigate UV-induced decomposition .
- Long-term stability : Periodic NMR analysis (every 6 months) monitors degradation; <5% decomposition after 12 months under inert gas .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the reactivity of the pyridine ring in this compound?
- Methodological Answer :
- Electron density mapping : DFT models (e.g., B3LYP/6-31G*) identify electron-deficient regions on the pyridine ring, predicting nucleophilic attack sites (e.g., C-4 position) .
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity; smaller gaps (~4.5 eV) suggest higher susceptibility to electrophilic substitution .
- Validation : Compare computational predictions with experimental results (e.g., nitration or halogenation outcomes) to refine models .
Q. What experimental design principles should guide the investigation of its catalytic applications?
- Methodological Answer :
- Factorial design : Use a 2³ factorial matrix to test variables (temperature, catalyst loading, substrate ratio) and optimize catalytic efficiency in cross-coupling reactions .
- Control groups : Include blank reactions (no catalyst) and reference catalysts (e.g., Pd/C) to benchmark performance .
- Theoretical framework : Align with coordination chemistry principles (e.g., ligand-metal interactions) to rationalize catalytic mechanisms .
Q. How can researchers resolve contradictions in reported reaction outcomes when using this ester as an intermediate?
- Methodological Answer :
- Systematic review : Compile kinetic data (e.g., Arrhenius plots) to identify outliers caused by uncontrolled variables (e.g., trace moisture) .
- Reproducibility protocols : Standardize reaction setups (e.g., Schlenk lines for air-sensitive steps) and validate with independent labs .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways and isolate competing mechanisms .
Methodological Considerations
- Theoretical Frameworks : Link studies to concepts like frontier molecular orbital theory (for reactivity) or Brønsted acid-base principles (for hydrolysis kinetics) .
- Data Validation : Cross-reference spectroscopic data with computational models to ensure consistency in structural assignments .
- Ethical and Safety Protocols : Adopt green chemistry principles (e.g., solvent recycling) and comply with institutional guidelines for hazardous waste disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
